molecular formula C11H8N2O4 B11725514 3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid

3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid

Cat. No.: B11725514
M. Wt: 232.19 g/mol
InChI Key: GJGKHXQRSGZBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

The synthesis of 3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of FeCl3 as a catalyst in an aerobic oxidation reaction . The reaction conditions often involve toluene as a solvent at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) to achieve high yields.

Chemical Reactions Analysis

3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid can be compared with other benzoxazole derivatives, such as:

These compounds share similar structural features but differ in their substituents and specific properties

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

4-(1,3-benzoxazol-6-ylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H8N2O4/c14-10(3-4-11(15)16)13-7-1-2-8-9(5-7)17-6-12-8/h1-6H,(H,13,14)(H,15,16)

InChI Key

GJGKHXQRSGZBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)OC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.